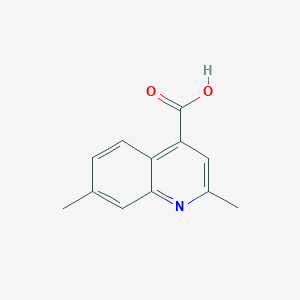

2,7-Dimethylquinoline-4-carboxylic acid

Übersicht

Beschreibung

2,7-Dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂ It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 7, and a carboxylic acid group at position 4 on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The quinoline core structure is known for its broad spectrum of biological activities. Recent studies have evaluated the antimicrobial properties of 2,7-dimethylquinoline-4-carboxylic acid and its derivatives against various pathogens.

Case Study: Antibacterial Evaluation

A series of derivatives synthesized from this compound were tested for their antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial potency. For example, compounds with additional aryl groups showed improved activity compared to standard antibiotics like ampicillin and gentamicin .

| Compound | Target Bacteria | Inhibition Zone (mm) | Comparison Agent |

|---|---|---|---|

| This compound | S. aureus | 15 | Ampicillin |

| Derivative A | E. coli | 18 | Gentamicin |

| Derivative B | P. aeruginosa | 20 | Control |

Antitubercular Properties

Recent research has focused on the synthesis of new analogs of this compound aimed at combating Mycobacterium tuberculosis. In vitro screening revealed promising results for specific derivatives that inhibit DNA gyrase, a critical enzyme for bacterial DNA replication.

Case Study: Inhibitory Activity Against Mycobacterium tuberculosis

A study synthesized 48 analogs modified with various substituents to evaluate their efficacy as antitubercular agents. Two derivatives demonstrated significant inhibitory activity against M. tuberculosis, with one compound showing effective inhibition at concentrations as low as 1 μM .

| Compound ID | Substituent | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7i | naphthalen-2-yl | 1 | DNA gyrase inhibition |

| 7m | phenanthren-3-yl | 1 | DNA gyrase inhibition |

Anticancer Potential

The potential of quinoline derivatives in cancer therapy has been explored extensively. Studies have shown that certain modifications to the quinoline structure can enhance selectivity towards cancer cell lines.

Case Study: Anticancer Activity Evaluation

A recent investigation assessed the anticancer properties of synthesized quinoline derivatives against several cancer cell lines including H460 (lung cancer) and HT-29 (colon cancer). Compounds derived from this compound exhibited selective cytotoxicity, particularly against H460 cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative C | H460 | 5 |

| Derivative D | HT-29 | 10 |

Synthesis and Green Chemistry Approaches

The synthesis of this compound has been achieved through various methods, including green chemistry approaches that utilize eco-friendly solvents and catalysts.

Synthesis Methodologies

Recent advancements highlight the use of potassium hydroxide in aqueous solutions for the synthesis of quinoline derivatives, promoting high yields while minimizing environmental impact. This method has been shown to be efficient and operationally simple .

Wirkmechanismus

The mechanism of action of 2,7-Dimethylquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline-4-carboxylic acid: Lacks the methyl groups at positions 2 and 7, which can affect its chemical properties and reactivity.

2-Methylquinoline-4-carboxylic acid: Contains a single methyl group at position 2, leading to different steric and electronic effects.

7-Methylquinoline-4-carboxylic acid: Contains a single methyl group at position 7, also resulting in distinct chemical behavior.

Uniqueness

2,7-Dimethylquinoline-4-carboxylic acid is unique due to the presence of two methyl groups, which can influence its reactivity and interactions with other molecules

Biologische Aktivität

2,7-Dimethylquinoline-4-carboxylic acid (DMQCA) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with two methyl groups at positions 2 and 7, and a carboxylic acid group at position 4. The molecular formula is with a molecular weight of approximately 201.22 g/mol. Its unique structure influences its reactivity and interaction with biological targets.

The biological activity of DMQCA is attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzymatic activities and receptor functions, leading to significant biological effects. Notably, DMQCA has been shown to:

- Inhibit specific enzymes involved in metabolic pathways.

- Exhibit antimicrobial properties against various pathogens.

- Demonstrate cytotoxic effects on cancer cell lines.

Antimicrobial Properties

Research indicates that DMQCA possesses notable antimicrobial activity. For instance, derivatives of quinoline-4-carboxylic acid, including DMQCA, have been evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds suggest significant potential for development as antimicrobial agents .

Anticancer Activity

DMQCA has been studied for its anticancer properties. A series of synthesized derivatives were tested against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). The results indicated that several compounds exhibited strong cytotoxicity with IC50 values in the low micromolar range, particularly against H460 and MKN-45 cell lines .

Table 1: Cytotoxicity of DMQCA Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMQCA | H460 | 5.0 |

| DMQCA | HT-29 | 15.0 |

| DMQCA | MKN-45 | 10.0 |

Case Studies

- Study on Antimicrobial Activity : A study conducted by Patel et al. evaluated the antimicrobial efficacy of DMQCA derivatives against a panel of bacteria and fungi. Results showed that compounds exhibited varying degrees of inhibition, suggesting that structural modifications could enhance activity .

- Anticancer Evaluation : In a study focusing on anticancer properties, several DMQCA derivatives were synthesized and tested against multiple cancer cell lines using the MTT assay. The findings revealed that certain derivatives had superior activity compared to standard chemotherapeutic agents like Doxorubicin .

Applications in Drug Development

Given its promising biological activities, DMQCA is being explored for potential applications in drug development:

- Antimicrobial Agents : With increasing resistance to conventional antibiotics, DMQCA derivatives could serve as templates for new antimicrobial drugs.

- Cancer Therapeutics : The cytotoxic properties observed in various cancer cell lines position DMQCA as a candidate for further investigation in anticancer drug development.

- Material Science : Beyond biological applications, DMQCA is also utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Eigenschaften

IUPAC Name |

2,7-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCQYBHJLONXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586122 | |

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892674-22-5 | |

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.